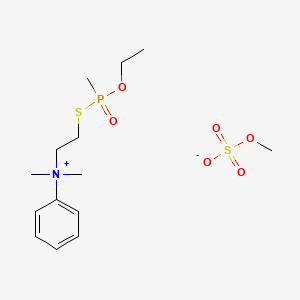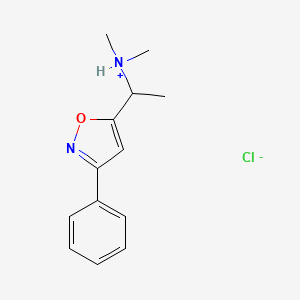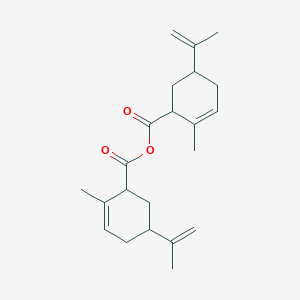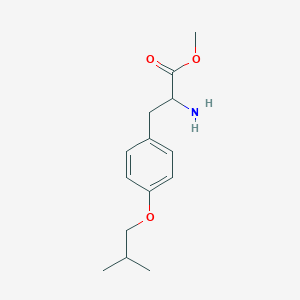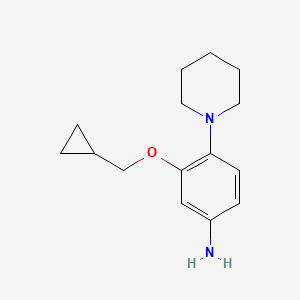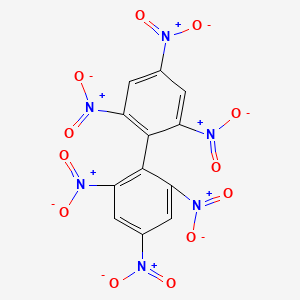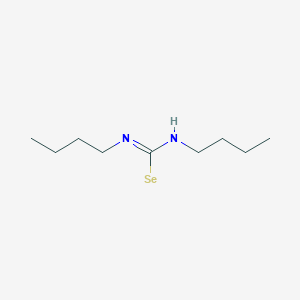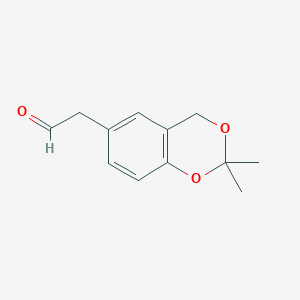
2,2-Dimethyl-4H-1,3-benzodioxin-6-acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4H-1,3-benzodioxin-6-acetaldehyde is a chemical compound with a unique structure that includes a benzodioxin ring fused with an acetaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4H-1,3-benzodioxin-6-acetaldehyde typically involves the reaction of 2,2-dimethyl-4H-1,3-benzodioxin with an appropriate aldehyde precursor. One common method involves the use of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone as an intermediate . The reaction conditions often include the use of solvents like acetonitrile and reagents such as cesium carbonate under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-4H-1,3-benzodioxin-6-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using reagents like Jones reagent.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Jones reagent, typically in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4H-1,3-benzodioxin-6-acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including as a precursor to bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4H-1,3-benzodioxin-6-acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its aldehyde group. The compound can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxazolidinone, 5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-, (5R)-: This compound shares a similar benzodioxin core but differs in its functional groups, leading to different chemical properties and applications.
Ethanone, 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-: Another related compound with a ketone group instead of an aldehyde.
Uniqueness
2,2-Dimethyl-4H-1,3-benzodioxin-6-acetaldehyde is unique due to its specific combination of a benzodioxin ring and an aldehyde group, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
CAS-Nummer |
208925-09-1 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)acetaldehyde |
InChI |
InChI=1S/C12H14O3/c1-12(2)14-8-10-7-9(5-6-13)3-4-11(10)15-12/h3-4,6-7H,5,8H2,1-2H3 |
InChI-Schlüssel |
HCKHMVZROLZQIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC2=C(O1)C=CC(=C2)CC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




